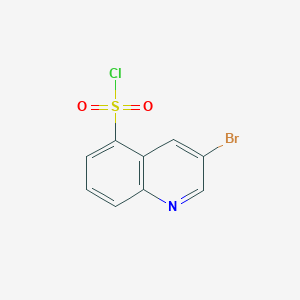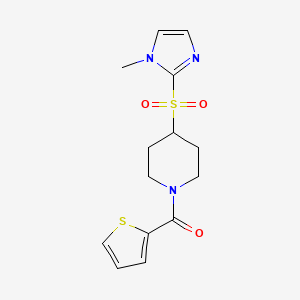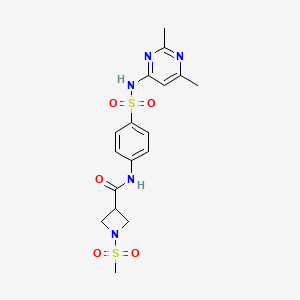
3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" is a derivative of the quinazolinone class, which is a heterocyclic chemical compound with a wide range of biological activities. Quinazolinones have been the subject of extensive research due to their potential therapeutic applications, including antitumor, antimicrobial, and anticonvulsant properties 10.
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One approach involves the one-pot synthesis from anthranilamides and aldehydes, catalyzed by p-toluenesulfonic acid and followed by oxidative dehydrogenation using phenyliodine diacetate . Another method includes the reaction of 2,3-pyridine dicarboxylic anhydride with anthranilic acid or methyl anthranilate, followed by cyclodehydration and treatment with hydrazine hydrate . Additionally, the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with various reagents such as halogenoketones, halogenoaldehydes, and substituted cinnamic acids has been used to synthesize novel derivatives .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazolinone core, which can be modified at various positions to yield a wide array of derivatives with different biological activities. The introduction of substituents such as thienyl groups can significantly influence the compound's pharmacological properties10.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including condensation with isocyanates, isothiocyanates, and chloroacetates to produce urea, thiourea, thiazole, and pyrimidine derivatives, respectively . They can also react with chloroformates, leading to N- and S-alkylated products . These reactions are crucial for the diversification of the quinazolinone scaffold and the discovery of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The introduction of halogen atoms, such as fluorine, can enhance the central nervous system depressant activities and reduce toxicity . The presence of a thienyl group can confer antitumor properties, as evidenced by certain 2-thieno-4(3H)-quinazolinone analogs showing promising activity in the National Cancer Institute's antitumor screen protocol10. The electronic and steric effects of substituents on the quinazolinone core can affect the compound's reactivity and biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone belongs to the class of 4(3H)-quinazolinone compounds known for their diverse biological activities. These compounds, including derivatives of quinazolinone, have been extensively studied for their potential in various therapeutic areas due to their broad spectrum of biological activities.
Analgesic Activity : The quinazolinone derivatives have shown significant analgesic activities. For example, compounds synthesized from 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one exhibited considerable analgesic activity, with their effectiveness surpassing that of standard analgesic drugs in in vitro studies using acetic acid-induced writhing in mice (Osarumwense Peter Osarodion, 2023).
Antimicrobial and Antitumor Activities : Novel quinazolinone derivatives have been synthesized and tested for their antimicrobial activities against various strains of bacteria and fungi. Some compounds demonstrated promising results, indicating the potential for development into new antimicrobial agents. Additionally, preliminary testing for in vitro antitumor activity against certain cancer cell lines has been carried out, suggesting potential antitumor capabilities (Abu‐Hashem, 2018).
Anticonvulsant Activity : Several 2-substituted 3-aryl-4(3H)-quinazolinones, structurally related to known anticonvulsant compounds, have been synthesized and evaluated for their anticonvulsant efficacy. Preliminary screenings indicated that specific derivatives showed promising anticonvulsant activity, offering protection against seizures in animal models (James F. Wolfe et al., 1990).
Chemical Synthesis and Characterization : The chemical synthesis and spectral characterization of novel quinazolinone derivatives have been explored, contributing to the understanding of their chemical properties and potential as therapeutic agents. These synthetic approaches enable the production of a variety of quinazolinone derivatives with potential for further pharmacological evaluation (M. Mahmoud et al., 2012).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves the condensation of 2-aminothiophenol with 2-cyanobenzaldehyde, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-aminothiophenol", "2-cyanobenzaldehyde", "sodium acetate", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 2-cyanobenzaldehyde in the presence of sodium acetate and acetic acid to form 3-(2-thienylmethyl)-2-cyano-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Cyclization of the intermediate product with sulfur to form 3-(2-thienylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 3: Oxidation of the thioxo group to form the final product, 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, using hydrogen peroxide." ] } | |
Número CAS |
218929-74-9 |
Fórmula molecular |
C13H10N2OS2 |
Peso molecular |
274.36 |
Nombre IUPAC |
2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17) |
Clave InChI |
UOPGKGRKHBIOKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



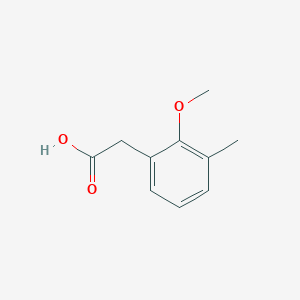
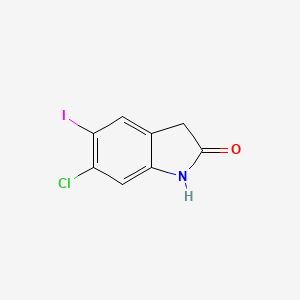
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)
![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)
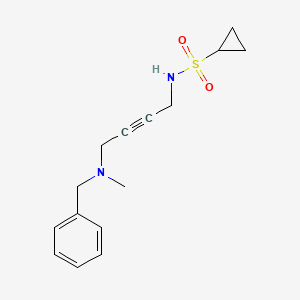

![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3009929.png)
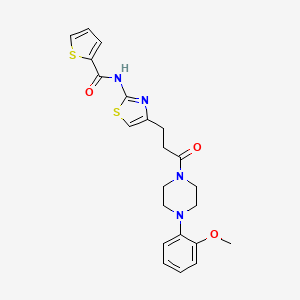
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)
